molecular formula C14H19NO8 B3224562 5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate CAS No. 123483-77-2

5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate

Cat. No.: B3224562
CAS No.: 123483-77-2
M. Wt: 329.3 g/mol
InChI Key: WZFQZRLQMXZMJA-UHFFFAOYSA-N
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Description

5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate (CAS: 123483-77-2) is a heterocyclic compound featuring a pyrano-oxazole core with acetylated hydroxyl and hydroxymethyl groups. Its molecular formula is C₁₄H₁₉NO₈, with a molecular weight of 329.30 g/mol . The stereochemistry and acetyl substituents contribute to its physicochemical properties, including solubility and metabolic stability.

Properties

IUPAC Name

(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQZRLQMXZMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10378-06-0
Record name (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate
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Biological Activity

5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate (CAS No. 10378-06-0) is a compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C14H19NO8
  • Molecular Weight : 329.3 g/mol
  • CAS Number : 10378-06-0

Biological Activity Overview

Research indicates that compounds within the oxazole family exhibit a range of biological activities, including antimicrobial and antiproliferative effects. The specific compound in focus has shown promise in various assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar oxazole derivatives. For instance:

  • A related compound exhibited strong bactericidal effects against Staphylococcus spp., with minimal cytotoxicity to normal cell lines (L929) .
  • The presence of functional groups such as -N=CO in the structure has been linked to enhanced antimicrobial activity through interference with biofilm formation and gene transcription .

Cytotoxicity Studies

The cytotoxic potential of this compound was evaluated using various cell lines:

  • In vitro studies indicated that certain derivatives showed significant cytotoxicity towards tumor cell lines like HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved inhibition of topoisomerase I activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus spp.
CytotoxicitySignificant activity against HCT-116 and HeLa
MechanismInhibition of topoisomerase I

Detailed Research Findings

  • Antimicrobial Efficacy : In a comparative study involving various oxazole derivatives, it was found that those with acetyl groups exhibited higher antimicrobial activity compared to their non-acetylated counterparts. This suggests that structural modifications can enhance efficacy against resistant strains .
  • Cytotoxicity Mechanisms : The cytotoxic effects observed in tumor cells were attributed to the ability of the compound to induce apoptosis through the activation of caspases and modulation of cell cycle regulators. This was particularly noted in studies involving concentrations ranging from 50 µM to 200 µM over 24 to 48 hours .

Comparison with Similar Compounds

Structural Analogs: Heterocycle Variations

Thiazole Derivative
  • Compound: (3aR,5R,6S,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diyl diacetate (CAS: 67109-74-4).
  • Molecular Formula: C₁₄H₁₉NO₇S.
  • Key Differences : Replaces the oxazole ring with a thiazole (sulfur atom at position 1).
  • Impact: Molecular Mass: Higher average mass (345.366 vs. 329.30) due to sulfur incorporation . Biological Activity: Thiazole derivatives (e.g., GlcNAc thiazoline) are potent enzyme inhibitors (nanomolar range for GalNAc thiazoline) .
Oxazoline Derivative
  • Compound: 5H-Pyrano[3,2-d]oxazole-6,7-diol, 5-[(acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-phenyl-, diacetate (ester) (CAS: 10380-87-7).
  • Molecular Formula: C₁₉H₂₁NO₈.
  • Key Differences : Substitutes the methyl group at position 2 with a phenyl ring.
  • Impact :
    • Lipophilicity : Increased aromaticity may enhance membrane permeability .
    • Steric Effects : Bulkier phenyl group could hinder binding in enzymatic pockets.

Functional Group Variations

Hydroxymethyl vs. Acetoxymethyl
  • Compound: (3aR,5R,6S,7R,7aR)-5-(Hydroxymethyl)-2-propyl-3aH-pyrano[3,2-d]thiazole-6,7-diol.
  • Key Differences : Replaces acetoxymethyl with hydroxymethyl and methyl with propyl.
  • Impact :
    • Hydrophilicity : Hydroxymethyl increases water solubility but reduces metabolic stability compared to acetylated analogs .
    • Synthetic Flexibility : Free hydroxyl groups allow further derivatization.

Q & A

Q. What are the recommended safety protocols for handling 5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate in laboratory settings?

  • Methodological Answer :
    • Containment : Use fume hoods for synthesis and handling to prevent inhalation or exposure. Ensure airtight storage to avoid hydrolysis of acetyl groups.
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) if airborne particulates are detected .
    • Emergency Measures : Install eyewash stations and safety showers. Follow spill management protocols using inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity .
    • Ventilation : Implement local exhaust ventilation systems to maintain airborne concentrations below occupational exposure limits (OELs). Monitor using real-time gas detectors .

Q. How is this compound typically synthesized, and what are the critical reaction parameters?

  • Methodological Answer :
    • Synthetic Route : The compound is synthesized via a multi-step pathway involving acetylation of hydroxyl groups on a pyrano-oxazole precursor. A typical method involves refluxing the precursor with acetic anhydride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .
    • Key Parameters :
  • Temperature : Maintain 40–50°C to balance reaction rate and byproduct formation.
  • Solvent Purity : Use anhydrous solvents to prevent hydrolysis of acetyl groups.
  • Catalyst Loading : Optimize DMAP concentration (0.5–1.0 mol%) to minimize side reactions .
    • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves 70–85% yield .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks should researchers expect?

  • Methodological Answer :
    • 1H NMR :
  • Acetyl protons: δ 2.0–2.1 ppm (singlet, integrating for 6H from two acetate groups).
  • Pyrano ring protons: δ 4.2–5.5 ppm (multiplets for 5,6,7-H) .
    • 13C NMR :
  • Acetyl carbonyls: δ 170–172 ppm.
  • Oxazole carbons: δ 150–160 ppm .
    • IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of acetates) and 1220 cm⁻¹ (C-O stretch) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with accurate mass matching theoretical m/z (e.g., 385.1362 for C₁₇H₂₁NO₈) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
    • Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts for the proposed structure. Use software like Gaussian or ACD/Labs to model expected spectra .
    • Isotopic Labeling : Introduce deuterated acetyl groups to confirm assignments of overlapping proton signals (e.g., distinguishing pyrano ring protons from acetyl methyl groups) .
    • 2D NMR Techniques : Employ HSQC and HMBC to correlate ambiguous protons with adjacent carbons, resolving stereochemical ambiguities .

Q. What experimental design strategies are recommended for optimizing reaction conditions in scale-up synthesis?

  • Methodological Answer :
    • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions with minimal runs .
    • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to predict maxima/minima in parameter space .
    • Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature variation) to assess process stability under scaled conditions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :
    • Stability Studies :
  • Thermal Stability : Conduct accelerated degradation tests at 40°C/75% RH for 4 weeks. Monitor via HPLC for loss of parent compound (acceptance criterion: ≤5% degradation) .
  • Hydrolytic Degradation : Expose to aqueous buffers (pH 1–10) to identify labile groups (e.g., acetyl hydrolysis forming hydroxyl derivatives) .
    • Degradation Pathways : Primary degradation involves cleavage of acetate esters, forming 5-(hydroxymethyl)-2-methyl derivatives. Use LC-MS to confirm m/z shifts corresponding to hydrolysis products .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites on the oxazole ring .
    • Docking Studies : Use software like AutoDock to assess binding affinity with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
    • Quantum Mechanical Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic regions, aiding in predicting regioselectivity in substitution reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in synthesis?

  • Methodological Answer :
    • Byproduct Analysis : Use GC-MS or LC-MS to identify unaccounted intermediates (e.g., dimerization products or oxidized species) .
    • Mass Balance Audits : Track all fractions during purification to recover "lost" material, ensuring accurate yield calculations .
    • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect side reactions in real time (e.g., premature acetylation) .

Q. What statistical approaches are recommended for validating reproducibility in multi-laboratory studies?

  • Methodological Answer :
    • Interlaboratory Comparisons : Use ANOVA to assess systematic errors between labs. Apply Grubbs’ test to identify outliers in replicate datasets .
    • Measurement Uncertainty Quantification : Calculate expanded uncertainties (e.g., 95% confidence intervals) for critical parameters (e.g., purity, yield) using ISO/IEC GUIDE 98-3 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate
Reactant of Route 2
Reactant of Route 2
5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate

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